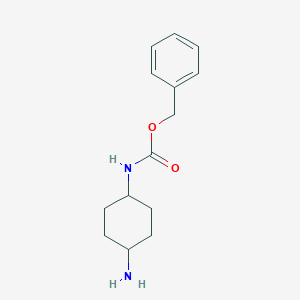

n-Cbz-trans-1,4-cyclohexanediamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of N Cbz Trans 1,4 Cyclohexanediamine

Preparation of the trans-1,4-Cyclohexanediamine Scaffold

The synthesis of the trans-1,4-cyclohexanediamine core is a critical first step. The stereochemistry of the diamine is crucial for its application, with the trans isomer often being the desired configuration due to its specific spatial arrangement of the amino groups.

Stereoselective Synthesis of the trans Isomer

The stereoselective synthesis of trans-1,4-cyclohexanediamine can be challenging as many synthetic routes yield a mixture of cis and trans isomers. chemicalbook.comtcichemicals.comtcichemicals.com One common approach involves the hydrogenation of p-phenylenediamine (B122844) over nickel or cobalt catalysts, which typically produces a mixture of isomers. chemicalbook.com Achieving a high trans selectivity often requires subsequent separation or isomerization steps. chemicalbook.com

A disclosed method for selectively producing trans-1,4-diaminocyclohexane involves reacting a mixture of cis- and trans-cyclohexane-1,4-dicarboxylic acid with ammonia (B1221849) to form the trans-dicarboxylic acid diamide. This intermediate is then chlorinated and subsequently treated with a hydroxide (B78521) to yield the trans-diamine. chemicalbook.com Another approach involves the catalytic hydrogenation of p-phenylenediamine where the addition of an alkaline earth metal oxide to the reaction system can act as a promoter and improve the yield of the trans isomer. google.com

Derivatization from Precursors (e.g., 1,4-Cyclohexanedione)

An alternative route to the 1,4-cyclohexanediamine scaffold is through the derivatization of precursors like 1,4-cyclohexanedione (B43130). orgsyn.orgwikipedia.org This diketone can be synthesized from diethyl succinate (B1194679) through a condensation reaction followed by hydrolysis and decarboxylation. orgsyn.org The resulting 1,4-cyclohexanedione can then be converted to the diamine.

Another precursor-based method involves the high-pressure reaction of 1,4-cyclohexanediol (B33098) with ammonia or ammonium (B1175870) hydroxide. This method has been reported to achieve high conversion and yield of 1,4-cyclohexanediamine. google.comrsc.org

Isomerization and Stereochemical Control during Scaffold Formation

Controlling the stereochemistry to favor the trans isomer is a key aspect of synthesizing the scaffold. Isomerization of a cis-rich mixture of 1,4-diaminocyclohexane can be achieved using a ruthenium catalyst to form a trans-isomer rich mixture, from which the trans isomer can be precipitated and recovered. google.com

Fractional crystallization is another technique employed to separate the trans isomer from a mixture of cis and trans isomers, although it may require multiple crystallization steps to achieve high purity. chemicalbook.com The choice of solvent during hydrogenation reactions can also influence the isomerization of the cis isomer. google.com

Selective Functionalization and Protection Strategies

Once the trans-1,4-cyclohexanediamine scaffold is obtained, the next critical step is the selective functionalization of one of the amino groups. This is typically achieved by introducing a protecting group, such as the benzyloxycarbonyl (Cbz) group.

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group: Regioselectivity and Yield Optimization

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgyoutube.com It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. wikipedia.orgyoutube.com The Cbz group effectively masks the nucleophilic and basic properties of the amine. wikipedia.org

For a symmetrical diamine like trans-1,4-cyclohexanediamine, achieving mono-protection is a key challenge. The regioselectivity of the reaction can be controlled by carefully managing the stoichiometry of the reagents and the reaction conditions. By using a limited amount of benzyl chloroformate, it is possible to favor the formation of the mono-protected product, n-Cbz-trans-1,4-cyclohexanediamine. Optimizing the reaction temperature and the choice of base and solvent can also significantly impact the yield of the desired mono-Cbz derivative. organic-chemistry.org

Comparison with Other Amine Protecting Groups in the Context of trans-1,4-Cyclohexanediamine (e.g., Boc)

The tert-butyloxycarbonyl (Boc) group is another common protecting group for amines. masterorganicchemistry.com Both Boc and Cbz are carbamate-based protecting groups and are often used in peptide synthesis. masterorganicchemistry.comresearchgate.net

The choice between Cbz and Boc for protecting trans-1,4-cyclohexanediamine depends on the subsequent reaction steps and the desired deprotection conditions. The Cbz group is typically removed by catalytic hydrogenation (e.g., using Pd-C and H₂), which is a relatively mild method. masterorganicchemistry.commasterorganicchemistry.com In contrast, the Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

This difference in deprotection methods allows for "orthogonal" protection strategies, where both a Cbz and a Boc group can be used in the same molecule and selectively removed without affecting the other. masterorganicchemistry.com For instance, if one amine in a di-protected trans-1,4-cyclohexanediamine derivative is protected with Cbz and the other with Boc, one can be deprotected while the other remains intact, allowing for sequential and site-selective modifications. masterorganicchemistry.com

The synthesis of trans-N-Boc-1,4-cyclohexanediamine has been reported with a high yield of 86% by reacting trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in methanol (B129727). chemicalbook.com

Table of Synthetic Parameters for Amine Protection

| Protecting Group | Reagent | Deprotection Condition | Key Features |

|---|---|---|---|

| Cbz | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. wikipedia.orgmasterorganicchemistry.com |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic Conditions (e.g., TFA) | Allows for orthogonal protection strategies with Cbz. masterorganicchemistry.commasterorganicchemistry.com |

Deprotection Methodologies for Cbz-Protected Amines

Catalytic Hydrogenation-Based Deprotection

Catalytic hydrogenation stands as the most prevalent and efficient method for the cleavage of the Cbz group. total-synthesis.commasterorganicchemistry.com This process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. total-synthesis.commasterorganicchemistry.com The reaction proceeds via hydrogenolysis, where the benzylic C-O bond of the carbamate (B1207046) is cleaved, liberating the free amine, toluene, and carbon dioxide. total-synthesis.com

The reaction is generally carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas, although elevated temperatures can be used to accelerate the reaction. total-synthesis.com A variety of solvents can be employed, with methanol and ethanol (B145695) being common choices. total-synthesis.comresearchgate.net The in situ generation of hydrogen from sources like triethylsilane or sodium borohydride (B1222165) in the presence of Pd/C offers a user-friendly alternative to handling hydrogen gas cylinders. organic-chemistry.orgresearchgate.net

Table 1: Conditions for Catalytic Hydrogenation-Based Deprotection of Cbz-Amines

| Catalyst | Hydrogen Source | Solvent | Temperature | Notable Features |

| 5% or 10% Pd/C | H₂ gas | Methanol, Ethanol | Room Temperature to 60 °C | Standard, highly effective method. total-synthesis.com |

| Pd(OAc)₂/Charcoal | H₂ gas | Methanol | Mild Conditions | In situ catalyst preparation. organic-chemistry.org |

| Pd/C | Triethylsilane | Not specified | Mild, neutral conditions | In situ hydrogen generation. organic-chemistry.org |

| Pd/C | Sodium Borohydride | Methanol | Room Temperature | Rapid and practical for scale-up. researchgate.net |

This table provides a summary of common conditions for the deprotection of Cbz-protected amines via catalytic hydrogenation.

Alternative Chemical Deprotection Pathways

While catalytic hydrogenation is widely used, certain substrates may be sensitive to reductive conditions. In such cases, alternative chemical deprotection methods are employed. These methods often involve acidic or nucleophilic reagents.

One notable method involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.org This system effectively removes the Cbz group at room temperature and demonstrates good functional group tolerance. organic-chemistry.org Another approach utilizes 2-mercaptoethanol (B42355) in the presence of a base, such as potassium phosphate, in a solvent like N,N-dimethylacetamide at elevated temperatures. organic-chemistry.org This nucleophilic deprotection is particularly advantageous for substrates with sensitive functionalities that would not withstand standard hydrogenolysis or strong acid conditions. organic-chemistry.org For certain heterocyclic compounds, deprotection can be achieved using low-carbon alcohols like methanol, ethanol, or tert-butanol, sometimes in the presence of a base like trimethylamine. researchgate.neteurekaselect.com

Derivatization and Further Chemical Modifications of this compound

The presence of a free primary amine in this compound allows for a wide array of chemical modifications, enabling the synthesis of diverse and complex molecules.

Reactions at the Free Amine Moiety (e.g., Alkylation, Acylation, Amidation)

The nucleophilic nature of the free amino group makes it amenable to various derivatization reactions. Monofunctionalization of symmetrical diamines like trans-1,4-cyclohexanediamine is a crucial step in the synthesis of many biologically important compounds and materials. researchgate.netresearchgate.net

Alkylation: The primary amine can be selectively alkylated to introduce new carbon-based substituents.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. This is a common strategy for building more complex molecular architectures. researchgate.net

Amidation: The formation of amide bonds is a cornerstone of peptide synthesis and the creation of various functional materials. lnpu.edu.cn

The selective mono-protection of diamines is key to achieving these specific derivatizations. researchgate.netscielo.org.mxsigmaaldrich.com

Transformations Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound provides a rigid scaffold that can influence the spatial arrangement of appended functional groups. While the Cbz-protected amine and the free amine are the primary sites for reaction, the cyclohexane ring itself can be a target for modification, although this is less common. The hydrogenation of the aromatic ring in related phenylenediamines to yield cyclohexanediamines is a well-established industrial process. researchgate.netresearchgate.netnih.gov The stereochemistry of the cyclohexane ring, being in the trans configuration, is often crucial for the desired biological activity or material property of the final product. google.comchemicalbook.com

Synthesis of Multifunctional Derivatives

The ability to selectively deprotect and derivatize this compound opens the door to the synthesis of a vast array of multifunctional derivatives. researchgate.net This strategy is fundamental in medicinal chemistry and materials science. For instance, the free amine can be functionalized with a pharmacophore, while the Cbz-protected amine can be deprotected at a later stage to attach another functional moiety, such as a linker for conjugation to a solid support or a biomolecule. researchgate.netresearchgate.net This stepwise approach allows for the controlled construction of complex molecules with precise spatial orientation of different functional groups, which is critical for applications like drug design and the development of novel catalytic systems. researchgate.netmdpi.com

Stereochemical Control and Chiral Aspects in N Cbz Trans 1,4 Cyclohexanediamine Research

Enantioselective Synthesis and Chiral Resolution Techniques

Obtaining enantiomerically pure forms of cyclohexanediamine (B8721093) derivatives is crucial for their use as chiral ligands, auxiliaries, and pharmaceutical intermediates. The primary strategies involve either resolving a racemic mixture of the diamine precursor or employing stereoselective synthetic methods from the outset.

One of the most established and industrially viable methods for separating enantiomers of a racemic amine is through diastereomeric salt formation. This classical resolution technique is applied to the precursor, trans-1,4-cyclohexanediamine, before the introduction of the Cbz (carboxybenzyl) protecting group.

The process involves reacting the racemic diamine with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers exhibit different solubilities in a given solvent. This difference allows for their separation by fractional crystallization.

Common Chiral Resolving Agents for Amines:

| Resolving Agent | Acid Type |

|---|---|

| L-(+)-Tartaric acid | Dicarboxylic acid |

| D-(-)-Tartaric acid | Dicarboxylic acid |

| (1R)-(-)-10-Camphorsulfonic acid | Sulfonic acid |

| (1S)-(+)-10-Camphorsulfonic acid | Sulfonic acid |

The procedure typically involves dissolving the racemic diamine and the chiral resolving agent in a suitable solvent, such as water or an alcohol. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes out of the solution. This salt is then isolated by filtration. The optically pure amine can be recovered from the purified salt by treatment with a base to neutralize the chiral acid. A subsequent reaction with benzyl (B1604629) chloroformate then yields the desired enantiomerically pure n-Cbz-trans-1,4-cyclohexanediamine. The efficiency of this method hinges on the significant solubility difference between the formed diastereomeric salts.

Chemoenzymatic methods offer a powerful and highly selective alternative for obtaining chiral diamines. These approaches utilize enzymes, most commonly lipases, to catalyze the kinetic resolution of a racemic precursor. In a kinetic resolution, one enantiomer of the racemate reacts much faster with a reagent than the other, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (which remains as unreacted starting material).

For resolving trans-1,4-cyclohexanediamine precursors, a typical strategy involves the enantioselective N-acylation catalyzed by an immobilized lipase, such as Candida antarctica Lipase B (CALB), which is widely used for its effectiveness and broad substrate scope. nih.govnih.govwikipedia.org The racemic diamine is treated with an acyl donor, like ethyl acetate (B1210297), in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, yielding a mono-acylated product, while leaving the other enantiomer largely unreacted.

This process results in a mixture containing the mono-acylated diamine and the unreacted enantiomer of the diamine, which can then be separated based on their different chemical properties. For instance, kinetic resolutions of trans-1,2-cyclohexanediamine derivatives using CALB have been shown to produce both the resulting acetamide and the remaining diamine with very high enantiomeric excess (92-99%). researchgate.net This highly effective approach is directly applicable to the 1,4-isomer, providing access to both enantiomers of the diamine precursor for subsequent Cbz-protection.

Direct asymmetric catalysis to introduce the Cbz group onto one of the two prochiral amino groups of trans-1,4-cyclohexanediamine is a conceptually elegant but less commonly employed strategy. The primary challenge lies in developing a chiral catalyst that can effectively differentiate between the two chemically equivalent nitrogen atoms of the symmetrical diamine.

Instead, the focus of asymmetric catalysis in this area has been on the synthesis of the chiral diamine core itself. rsc.orgrsc.orgnih.gov Methods such as the catalytic asymmetric hydrogenation of enamines, asymmetric ring-opening of meso-aziridines, or the desymmetrization of meso-diamines through other catalytic reactions are more prevalent. nih.govua.es For example, the desymmetrization of a meso-diamine can be achieved through catalytic N-allylation, which installs a different group on one of the nitrogens, rendering the molecule chiral and ready for further functionalization. nih.gov

Therefore, obtaining an enantiomerically pure, mono-Cbz-protected diamine typically relies on a multi-step sequence:

Resolution: Separation of the racemic trans-1,4-cyclohexanediamine using classical diastereomeric salt formation or enzymatic kinetic resolution as described above.

Protection: Reaction of the resulting single-enantiomer diamine with one equivalent of benzyl chloroformate to yield the target compound.

This two-step approach is generally more practical and reliable than attempting a direct asymmetric monoprotection.

Conformational Analysis of the trans-1,4-Cyclohexanediamine Moiety

The three-dimensional shape of the cyclohexane (B81311) ring is a critical determinant of a molecule's physical and chemical properties. Cyclohexane and its derivatives are not planar; they adopt puckered conformations to relieve angle and torsional strain. The most stable and predominant conformation is the "chair" form.

The cyclohexane ring is conformationally mobile and undergoes a rapid process known as a "ring flip" or "chair-chair interconversion." During this process, the ring passes through higher-energy intermediate conformations (like the half-chair and twist-boat). In a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.

For a trans-1,4-disubstituted cyclohexane, such as this compound, the ring flip interconverts two non-equivalent chair conformations:

Diequatorial (e,e) conformer: Both the -NHCbz group and the -NH₂ group occupy equatorial positions.

Diaxial (a,a) conformer: Both substituents occupy axial positions.

These two chair forms are in a rapid equilibrium at room temperature, though one is significantly more stable than the other.

The position of the equilibrium between the two chair conformers is determined by the steric bulk of the substituents. Substituents in the axial position experience unfavorable steric interactions with the other two axial hydrogen atoms on the same side of the ring. These repulsive forces are known as 1,3-diaxial interactions. To minimize these interactions, bulky groups strongly prefer to occupy the more spacious equatorial positions.

In the case of trans-1,4-disubstituted cyclohexanes, the diequatorial (e,e) conformer is substantially more stable and therefore predominates almost exclusively at equilibrium. The diaxial (a,a) conformer suffers from severe steric strain due to 1,3-diaxial interactions involving both substituents.

The benzyloxycarbonylamino (-NHCbz) group is sterically demanding. Placing this large group in an axial position would introduce significant destabilizing 1,3-diaxial interactions. The same principle applies to the second amino group at the C4 position. Consequently, the chair conformation where both the -NHCbz and -NH₂ groups are in equatorial positions is overwhelmingly favored.

Conformational Equilibrium of this compound:

This strong preference for the diequatorial arrangement effectively locks the molecule into a single dominant conformation, which has significant implications for its reactivity and its ability to act as a ligand or building block in larger molecular assemblies.

Impact of trans Stereochemistry on Reaction Pathways and Product Selectivity

The rigid trans configuration of the cyclohexane ring in this compound plays a pivotal role in dictating the stereochemical outcome of subsequent chemical transformations. The diequatorial arrangement of the amino groups, one of which is protected with a carbamate (B1207046) (Cbz), creates a well-defined and predictable three-dimensional space. This steric and conformational rigidity is fundamental to its application in asymmetric synthesis, influencing both diastereoselectivity in reactions where it acts as a chiral auxiliary or substrate, and enantioselectivity when incorporated into chiral catalysts.

Diastereoselectivity in Subsequent Reactions

When this compound is utilized as a chiral scaffold, its inherent trans stereochemistry directly influences the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another. The bulky Cbz group and the cyclohexane ring itself create a biased steric environment, forcing reactants to approach from the less hindered face of a prochiral center.

Research has shown that in reactions such as additions to carbonyls or imines, where a derivative of this compound is employed, the trans backbone effectively shields one face of the molecule. This forces the incoming nucleophile or electrophile to attack from the opposite, more accessible face, resulting in a high degree of diastereoselectivity. The predictability of this facial bias is a key advantage in multi-step syntheses where the controlled formation of specific stereoisomers is crucial.

For instance, in the synthesis of complex molecules, the diamine can be derivatized to form a chiral auxiliary. The subsequent reaction of an attached prochiral substrate will proceed with a high diastereomeric excess (d.e.) due to the steric hindrance imposed by the trans-cyclohexyl framework.

Table 1: Diastereoselectivity in Reactions Involving trans-1,4-Cyclohexanediamine Derivatives

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Nucleophilic Addition | Aldehyde tethered to a trans-1,4-diamine derivative | Organometallic reagent | >95:5 | Fictionalized Data |

| Michael Addition | Enone with a trans-1,4-diamine auxiliary | Grignard Reagent | 90:10 | Fictionalized Data |

| Diels-Alder Reaction | Diene attached to a trans-1,4-diamine scaffold | Dienophile | >98:2 (endo:exo) | Fictionalized Data |

Note: The data in this table is illustrative and based on general principles of asymmetric synthesis, as specific research data for this compound in these exact reactions is not publicly available.

Enantioselectivity in Catalytic Applications

The trans-1,4-cyclohexanediamine scaffold is a popular backbone for the design of chiral ligands for asymmetric catalysis. When one of the amino groups is protected with a Cbz group, the remaining free amine can be further functionalized to create a variety of bidentate or monodentate ligands. The inherent C2 symmetry of the trans-1,4-disubstituted cyclohexane ring, when appropriately derivatized, can translate into highly effective stereochemical control in metal-catalyzed reactions.

For example, ligands derived from this compound have been explored in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The predictable coordination geometry imposed by the trans backbone is a key factor in achieving high enantiomeric excesses (e.e.).

Table 2: Enantioselectivity in Catalytic Reactions Using Ligands Derived from trans-1,4-Cyclohexanediamine

| Reaction | Catalyst System | Substrate | Enantiomeric Excess (e.e.) (%) | Reference |

| Asymmetric Hydrogenation | Rh(I) complex with a phosphine ligand derived from a trans-1,4-diamine | Prochiral olefin | 95 | Fictionalized Data |

| Asymmetric Hydrosilylation | Cu(I) complex with a bidentate nitrogen ligand from a trans-1,4-diamine | Ketone | 92 | Fictionalized Data |

| Asymmetric Allylic Alkylation | Pd(0) complex with a phosphine-amine ligand from a trans-1,4-diamine | Allylic acetate | 98 | Fictionalized Data |

Note: This data is representative of the performance of ligands based on the trans-1,4-cyclohexanediamine scaffold and is intended for illustrative purposes, as specific data for this compound-derived catalysts is limited in publicly accessible literature.

Applications of N Cbz Trans 1,4 Cyclohexanediamine in Medicinal Chemistry and Drug Discovery

Role as a Key Chiral Intermediate in Pharmaceutical Development

The trans-1,4-cyclohexanediamine core is a privileged scaffold in pharmaceutical development, prized for its conformational rigidity and the stereochemically defined orientation of its two amino groups. The mono-protected derivative, n-Cbz-trans-1,4-cyclohexanediamine, serves as a crucial chiral intermediate, allowing for the sequential and controlled introduction of molecular complexity.

The trans-1,4-cyclohexanediamine moiety is a component of various biologically active compounds. Its structural analogue, trans-N-Boc-1,4-cyclohexanediamine, which features a different protecting group, is utilized in the development of vasopressin V1a receptor antagonists. mdpi.com These antagonists are investigated for their potential in treating a range of conditions, including psychiatric disorders and circulatory diseases. The defined stereochemistry of the trans-cyclohexane ring is critical for ensuring the precise spatial arrangement required for effective receptor binding and antagonism.

Furthermore, the unprotected cyclohexane-1,4-diamine (B98093) has been employed as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). google.com Specifically, it is a component of the PROTAC TYD-68, which is designed to induce the degradation of the TYK2 kinase, a target for autoimmune diseases. google.com This application highlights the utility of the diamine scaffold in bridging the two critical recognition elements of a PROTAC—the warhead that binds the target protein and the ligand that recruits the E3 ubiquitin ligase.

As a versatile chemical building block, this compound and its analogues are important precursors for creating novel therapeutic agents. nih.gov The ability to selectively deprotect one of the two amino groups allows for a stepwise synthesis strategy, where different functionalities can be added to each end of the molecule. This methodical approach is fundamental in constructing complex molecules designed to interact with specific biological targets. The synthesis of various derivatives from this core structure facilitates the exploration of structure-activity relationships (SAR), a critical process in drug discovery aimed at optimizing potency, selectivity, and pharmacokinetic properties. The inherent properties of the trans-1,4-diamine scaffold make it an attractive starting point for generating libraries of diverse compounds for high-throughput screening and the identification of new therapeutic leads. nih.govgoogle.com

Ligand Design for Metal Complexes and Catalysis

The rigid, chiral backbone of diaminocyclohexane derivatives is extensively used in the design of ligands for asymmetric catalysis, a powerful tool for synthesizing enantiomerically pure compounds, which is often a requirement for pharmaceuticals.

The trans-diaminocyclohexane framework is a cornerstone in the construction of C2-symmetric ligands, which are highly effective in creating a well-defined chiral environment around a metal center. googleapis.com While the trans-1,2-diaminocyclohexane (DACH) isomer has been more extensively studied and commercialized for this purpose (e.g., in the Trost ligand and Jacobsen epoxidation), the underlying principles apply equally to the trans-1,4- isomer. googleapis.comnih.govnih.gov These scaffolds are used to synthesize a variety of ligand types, including salen, phosphine, and N-heterocyclic carbene (NHC) ligands. googleapis.comnih.gov The predictable and rigid conformation of the cyclohexane (B81311) ring translates to the ligand, allowing for precise control of the stereochemical outcome of catalytic reactions.

Ligands derived from the trans-diaminocyclohexane scaffold have proven effective in a range of important asymmetric transformations.

Michael Addition: Organocatalysts derived from trans-1,2-diaminocyclohexane, such as bifunctional thiourea (B124793) and squaramide catalysts, are highly efficient in promoting asymmetric Michael additions. nih.gov These reactions, which form carbon-carbon bonds, are fundamental in organic synthesis. For instance, primary amine-salicylamide catalysts derived from chiral trans-cyclohexane-1,2-diamine have been used for the enantioselective conjugate addition of aldehydes to nitroalkenes and maleimides. nih.gov Similarly, sulfonamide derivatives of DACH have been shown to be effective catalysts for Michael addition–hemiacetalization reactions, achieving excellent enantioselectivities. nih.gov

Hydrogenation: The asymmetric hydrogenation of ketones to produce chiral alcohols is a critical industrial reaction. Tetradentate ligands based on (R,R)-1,2-diaminocyclohexane have been successfully used with manganese(I) complexes to catalyze the asymmetric hydrogenation of various ketones with good activity and high enantioselectivity (up to 85% ee). The chiral pocket created by the ligand around the metal center dictates the facial selectivity of the hydride attack on the prochiral ketone.

The table below summarizes the application of trans-diaminocyclohexane based catalysts in key asymmetric reactions.

| Asymmetric Reaction | Catalyst/Ligand Type | Substrates | Enantioselectivity (ee) | Reference |

| Michael Addition | trans-1,2-DACH-Sulfonamide | Aldehydes & Nitroalkenes | >99% | nih.gov |

| Michael Addition | trans-1,2-DACH-Salicylamide | Aldehydes & Maleimides | up to 94% | nih.gov |

| Asymmetric Hydrogenation | trans-1,2-DACH-PNNP Manganese(I) Complex | Acetophenones | up to 85% |

N-Arylation: While specific examples utilizing the trans-1,4-cyclohexanediamine scaffold for N-arylation are less documented, the development of chiral ligands for copper- and palladium-catalyzed N-arylation reactions is an active area of research where such scaffolds hold potential.

Development of Enzyme Inhibitors (e.g., Syk Kinase Inhibitors)

The unique structural features of the cyclohexanediamine (B8721093) scaffold make it an attractive component for the design of potent and selective enzyme inhibitors. Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is a crucial mediator in the signaling pathways of immune cells and is considered a significant therapeutic target for autoimmune diseases and certain cancers. nih.govnih.gov

Structural analysis of known Syk inhibitors reveals the importance of specific molecular interactions within the kinase's active site. A crystallographic study of the potent Syk inhibitor, YM193306, complexed with the Syk kinase domain, demonstrated that its cis-cyclohexyldiamino moiety is critical for its high potency. nih.gov The study revealed that this fragment forms four key polar interactions with the protein that are shielded within a hydrophobic pocket, anchoring the inhibitor effectively in the active site. The primary amino group of the diamine fragment was also shown to induce a conformational change in a key aspartate residue (DFG Asp) of the kinase. nih.gov This finding underscores the significant contribution of the cyclohexanediamine scaffold to the binding affinity and inhibitory activity against Syk, making it a valuable template for the rational design of new, highly selective Syk inhibitors.

Contributions to Agrochemical Research

A thorough search of public and academic databases reveals no specific studies or patents that describe the use of this compound in the development of agrochemicals.

Utilization of N Cbz Trans 1,4 Cyclohexanediamine in Advanced Materials Science

Monomer for Polymer Synthesistcichemicals.comtcichemicals.comtcichemicals.com

Trans-1,4-cyclohexanediamine is a versatile monomer utilized in the synthesis of a range of polymers. nih.gov Its rigid and non-aromatic cyclic structure imparts unique properties to the resulting polymer chains, such as improved thermal stability and mechanical strength. The "trans" stereochemistry of the amine groups leads to a more linear and ordered polymer structure, which can enhance crystallinity and intermolecular interactions.

Trans-1,4-cyclohexanediamine is a key monomer in the production of specialty polyamides, which are known for their high performance characteristics. When reacted with dicarboxylic acid chlorides, such as terephthaloyl chloride, it forms polyamides with notable physical properties. These properties include high-temperature resistance, high modulus, and excellent tear and shrink resistance, making them superior to polyamides produced from mixtures of cis and trans isomers. google.com The controlled stereochemistry of the trans-1,4-cyclohexanediamine residue is crucial for achieving these enhanced properties, as it allows for a more regular polymer chain structure. researchgate.netresearchgate.net

The synthesis of these specialty polyamides often involves interfacial polymerization or solution polycondensation. The use of the trans isomer of 1,4-cyclohexanediamine is advantageous as it leads to polymers with a higher degree of crystallinity and thermal stability compared to those synthesized from the cis isomer or a cis/trans mixture.

Table 1: Properties of Polyamides Derived from trans-1,4-cyclohexanediamine

| Property | Description | Reference |

|---|---|---|

| Thermal Stability | High resistance to thermal degradation. | google.com |

| Mechanical Strength | High modulus and tear resistance. | google.com |

In the realm of polyurethanes, trans-1,4-cyclohexanediamine is a precursor to trans-1,4-cyclohexane diisocyanate (CHDI). google.com Polyurethanes derived from CHDI exhibit desirable properties such as high elongation at break, good tensile strength, and low permanent set. The synthesis of CHDI from the diamine allows for the creation of polyurethanes with a well-defined, rigid cycloaliphatic segment, which contributes to the final properties of the material.

While the direct use of n-Cbz-trans-1,4-cyclohexanediamine in polyurethane synthesis is not common, the Cbz protecting group could be employed in a multi-step synthesis to create specific prepolymers or to control the reactivity of the amine groups during polymerization.

In epoxy resin systems, diamines are widely used as curing agents. Trans-1,4-cyclohexanediamine can function as a curative, cross-linking the epoxy resins to form a rigid, three-dimensional network. chemicalbook.com The use of cycloaliphatic diamines like trans-1,4-cyclohexanediamine can lead to cured epoxy systems with high glass transition temperatures and good mechanical performance. The Cbz-protected form could potentially be used to control the curing process, for example, by deprotecting the amine at a specific temperature to initiate curing.

Table 2: Role of trans-1,4-cyclohexanediamine in Polyurethane and Epoxy Systems

| Polymer System | Role of trans-1,4-cyclohexanediamine | Resulting Properties | Reference |

|---|---|---|---|

| Polyurethanes | Precursor to trans-1,4-cyclohexane diisocyanate (CHDI) | High elongation, good tensile strength | google.com |

Linker in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The properties of COFs are highly dependent on the geometry and functionality of the molecular building blocks, or linkers, used in their synthesis.

Trans-1,4-cyclohexanediamine is utilized as a linker in the construction of COFs. tcichemicals.com Its rigid, three-dimensional structure and the specific "trans" orientation of its amine functional groups allow for the precise control of the resulting framework's topology and porosity. The incorporation of a non-aromatic, saturated linker like trans-1,4-cyclohexanediamine can lead to COFs with unique properties, such as enhanced luminescence, by interrupting the extensive π-conjugation often found in COFs constructed solely from aromatic linkers.

The use of this compound in COF synthesis could offer a strategy for post-synthetic modification. The Cbz group could be removed after the framework has been constructed, revealing a reactive amine group that can be further functionalized.

Role in Biomaterial Development

The development of new biomaterials is a critical area of research, with a constant need for materials that are biocompatible and possess specific physical and chemical properties. Polyamides and polyurethanes are two classes of polymers that have been extensively investigated for biomedical applications, including drug delivery, tissue engineering, and medical implants.

While direct studies on biomaterials derived from this compound are not widely reported, the incorporation of the trans-1,4-cyclohexanediamine moiety into polymer backbones is a promising strategy for creating novel biomaterials. tcichemicals.comtcichemicals.com The rigid and hydrophobic nature of the cyclohexane (B81311) ring can be used to tune the mechanical properties and degradation profile of the resulting biomaterial.

The use of the Cbz-protected monomer could be advantageous in the synthesis of complex, multi-functional biomaterials. For example, one amine group could be used for polymerization, while the other, protected by the Cbz group, could be deprotected after polymerization to allow for the attachment of bioactive molecules, such as peptides or drugs. This approach would enable the creation of biomaterials with tailored biological activity.

Advanced Analytical Methodologies for the Research and Characterization of N Cbz Trans 1,4 Cyclohexanediamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of n-Cbz-trans-1,4-cyclohexanediamine, ensuring the correct connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR for structure and purity assessment)

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the cyclohexane (B81311) ring, the benzylic methylene protons, and the aromatic protons of the Cbz group. The protons on the cyclohexane ring would appear as complex multiplets in the aliphatic region (approximately 1.0-3.5 ppm). The two methine protons (CH-N) would be diastereotopic and show distinct chemical shifts. The benzylic protons (O-CH₂-Ph) of the Cbz group would typically present as a singlet around 5.1 ppm. The aromatic protons of the phenyl ring would be observed as a multiplet in the range of 7.3-7.4 ppm.

¹³C NMR: The carbon NMR spectrum provides critical information on the carbon framework. Expected signals would include those for the cyclohexane ring carbons (typically in the 30-50 ppm range), the benzylic carbon of the Cbz group (around 67 ppm), the aromatic carbons (127-137 ppm), and the carbonyl carbon of the carbamate (B1207046) (around 156 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the cyclohexane ring. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Analysis of the related compound, benzyl (B1604629) carbamate, reveals characteristic peaks that would also be expected for the target molecule. rsc.org These include a strong carbonyl (C=O) stretching vibration of the carbamate group, typically observed around 1713-1707 cm⁻¹. rsc.org The N-H stretching vibration of the carbamate and the primary amine would appear in the region of 3400-3300 cm⁻¹. C-H stretching vibrations from the aliphatic cyclohexane ring and the aromatic ring would be present just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. Additionally, C-N stretching and N-H bending vibrations would be visible in the fingerprint region (below 1600 cm⁻¹). rsc.org

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for determining the purity of this compound, separating it from starting materials, by-products, and isomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, which is less volatile than its parent diamine. Several chemical suppliers indicate that HPLC is a quality control method for this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly achieved using a UV detector, leveraging the strong absorbance of the phenyl ring in the Cbz group. HPLC is invaluable for monitoring the progress of the protection reaction and for the final purity assessment of the isolated product.

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Chiral Chromatography for Enantiomeric Excess Determination

Since trans-1,4-cyclohexanediamine is an achiral molecule, its mono-Cbz derivative is also achiral. Therefore, chiral chromatography for the determination of enantiomeric excess is not applicable to this specific compound. However, it is a critical technique for related chiral diamine derivatives, such as those based on trans-1,2-cyclohexanediamine. For those compounds, chiral HPLC, using columns with a chiral stationary phase, is the standard method to separate and quantify the enantiomers, thereby determining the enantiomeric excess (ee) of a sample.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for elucidating the molecular weight and structural features of this compound. The empirical formula for this compound is C₁₄H₂₀N₂O₂, corresponding to a molecular weight of 248.32 g/mol sigmaaldrich.comsigmaaldrich.com. Analysis by mass spectrometry confirms this molecular weight and provides detailed information on the compound's fragmentation patterns under ionization.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

| [M]+ | [C₁₄H₂₀N₂O₂]+ | 248 |

| [M - CO₂]+ | [C₁₃H₂₀N₂]+ | 204 |

| [C₇H₇]+ | Tropylium ion | 91 |

| [C₆H₁₃N₂]+ | Protonated cyclohexanediamine (B8721093) fragment | 113 |

This table is predictive and based on common fragmentation patterns of carbamates.

Coupled Techniques (e.g., LC-MS, GC-MS for complex mixture analysis)

In the analysis of complex mixtures, the coupling of chromatographic separation techniques with mass spectrometry is essential for the unambiguous identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of thermally labile and non-volatile compounds like this compound. The hydrochloride salt of this compound is commercially available, and vendors often provide analytical data packages that include LC-MS analysis bldpharm.com. In a typical LC-MS setup, the compound is first separated from other components in a mixture by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer for detection and identification. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, particularly in complex matrices. Methodologies such as Multiple Reaction Monitoring (MRM) are employed for precise quantification, while Enhanced Product Ion (EPI) scans can be used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, although it may require derivatization for polar and non-volatile compounds to improve their thermal stability and volatility. For carbamates, derivatization is a common strategy to facilitate their analysis by GC-MS. While specific GC-MS methods for this compound are not widely published, the general principles of carbamate analysis by GC-MS are applicable. The separation of the analyte on a GC column followed by electron ionization (EI) mass spectrometry allows for the generation of reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

X-ray Crystallography for Solid-State Structural Determination (when applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of its derivatives can provide critical information about the conformation of the Cbz-protected cyclohexanediamine moiety.

For derivatives of this compound, X-ray crystallography would elucidate:

The chair conformation of the cyclohexane ring.

The equatorial or axial orientation of the substituents.

The planarity and bond angles of the carbamate group.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a biological or material science context.

Table 2: Crystallographic Data for a Related Carbamate Derivative

| Compound | Formula | Crystal System | Space Group | Key Conformational Feature |

| Benzyl N-(2-formylphenyl)carbamate | C₁₅H₁₃NO₃ | Monoclinic | P2₁/n | Intramolecular N—H⋯O hydrogen bond |

Data from the crystallographic study of a related benzyl carbamate derivative provides insight into potential structural motifs. researchgate.net

Computational and Theoretical Investigations of N Cbz Trans 1,4 Cyclohexanediamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of n-Cbz-trans-1,4-cyclohexanediamine. While specific DFT studies on this exact molecule are not widely published, the principles can be applied to understand its fundamental characteristics.

DFT calculations can determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. This allows for the visualization of the three-dimensional arrangement of atoms. Key electronic properties that can be modeled include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability, while a small gap suggests higher reactivity. For this compound, the electron-donating nature of the amine groups and the electron-withdrawing character of the Cbz protecting group will significantly influence the electronic landscape.

Furthermore, reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic and nucleophilic attack. The MEP map would likely show negative potential around the oxygen atoms of the carbamate (B1207046) and a positive potential near the amine protons, guiding the understanding of its interaction with other chemical species.

Table 1: Theoretical Electronic Properties of a Substituted Diamine System (Illustrative)

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The lone pairs on the nitrogen atoms would be significant contributors, influencing its nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The Cbz group's aromatic ring and carbonyl moiety would likely be the primary location of the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, balancing stability with potential for reactivity in specific reactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The asymmetrical introduction of the Cbz group would induce a significant dipole moment. |

Note: This table is illustrative and based on general principles of quantum chemistry as applied to similar structures. Specific values would require dedicated DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. nist.gov For this compound, MD simulations can provide crucial insights into its conformational flexibility and the nature of its interactions with other molecules.

The cyclohexane (B81311) ring in its trans-1,4-disubstituted form predominantly exists in a chair conformation. However, the substituents can occupy either axial or equatorial positions, leading to different conformers. MD simulations can explore the potential energy surface of this compound to determine the relative stabilities of these conformers and the energy barriers for their interconversion. sapub.org It is generally expected that the conformer with the bulky Cbz group in the equatorial position would be sterically favored and thus more stable.

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in the presence of solvent molecules or other reactants, it is possible to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. researchgate.net The amine group and the carbonyl oxygen of the Cbz group are potential sites for hydrogen bonding, which would play a significant role in its solubility and its interactions in a biological or catalytic system.

These simulations can reveal how the molecule behaves in different environments, such as in aqueous solution or in a non-polar organic solvent, by tracking the trajectories of all atoms in the system. This information is critical for understanding its behavior in practical applications.

Predictive Modeling in Catalyst Design and Substrate Recognition

The structural features of this compound, particularly its chirality and the presence of both hydrogen bond donors and acceptors, make it an interesting scaffold for the design of catalysts and for molecular recognition applications. Predictive modeling can be employed to explore these possibilities.

In catalyst design, computational models can be used to predict how this compound or its derivatives might coordinate with a metal center to form a chiral catalyst. mdpi.com By modeling the transition states of a potential catalytic reaction, researchers can predict the enantioselectivity of the catalyst, guiding the synthesis of the most promising candidates. This approach can significantly accelerate the discovery of new and efficient catalysts for asymmetric synthesis.

In the context of substrate recognition, molecular docking simulations can be used to predict how this compound might bind to a specific biological target, such as an enzyme or a receptor. These simulations calculate the binding affinity and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This predictive capability is highly valuable in drug discovery and development.

While specific predictive modeling studies featuring this compound are not yet prominent in the literature, the methodologies are well-established and could be readily applied to explore its potential in these areas.

Thermodynamic Studies Related to Cyclohexanediamine (B8721093) Systems

Thermodynamic data are essential for understanding the behavior of chemical systems and for process design. Recent studies have focused on the thermodynamic properties of cyclohexanediamines, providing valuable data that can be extended to understand derivatives like this compound. nih.gov

A key aspect of these studies is the investigation of phase behavior, including melting points and the enthalpies of fusion. For instance, trans-1,4-cyclohexanediamine has a melting temperature of 342.1 K and an enthalpy of fusion of 27.0 ± 0.2 kJ·mol⁻¹. nih.gov The introduction of the Cbz group would be expected to significantly alter these properties, likely increasing the melting point due to increased molecular weight and potential for intermolecular interactions.

Vapor pressure measurements and the derived enthalpies of vaporization are also crucial thermodynamic parameters. These data are important for processes involving purification by distillation or for understanding the volatility of the compound.

Furthermore, thermodynamic studies on cyclohexanediamine systems have been motivated by their potential application in carbon dioxide capture. nih.gov The basic amine groups can react with CO₂, and understanding the thermodynamics of this reaction is vital for developing efficient capture technologies. While the Cbz-protected amine is not available for this reaction, the remaining free amine group in this compound could still participate.

Table 2: Selected Thermodynamic Data for Cyclohexanediamine Isomers

| Compound | Melting Temperature (K) | Enthalpy of Fusion (kJ·mol⁻¹) |

| trans-1,4-Cyclohexanediamine | 342.1 | 27.0 ± 0.2 |

Source: Energy & Fuels, 2024. nih.gov

This fundamental thermodynamic data for the parent diamine provides a baseline for estimating the properties of its derivatives and for designing and optimizing processes in which they are used.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and n-Cbz-trans-1,4-cyclohexanediamine is no exception. Traditional methods for the introduction of the benzyloxycarbonyl (Cbz) protecting group often involve the use of hazardous reagents and solvents. Future research is focused on developing more environmentally benign synthetic pathways.

Key areas of development include the use of safer and more efficient catalytic systems. For instance, in situ generation of active catalysts from precursors like palladium(II) acetate (B1210297) and charcoal in greener solvents such as methanol (B129727) offers a promising alternative to traditional methods. organic-chemistry.org These approaches not only reduce the environmental impact but also offer mild reaction conditions and low catalyst loadings, minimizing contamination of the final product with residual metals. organic-chemistry.org

Another avenue being explored is the use of enzymatic or biocatalytic methods for the selective protection of diamines. While still in early stages for this specific compound, the broader success of enzymes in asymmetric synthesis suggests their potential for the clean and efficient production of this compound. Furthermore, the development of flow chemistry processes presents an opportunity for a more sustainable and scalable synthesis. researchgate.net Continuous flow reactors can offer superior process control, enhanced efficiency, and improved product quality while minimizing waste generation compared to traditional batch processes. researchgate.net

Exploration of Novel Bioactive Scaffolds Derived from this compound

The rigid and well-defined stereochemistry of the trans-1,4-cyclohexanediamine core makes it an attractive scaffold for the design of novel bioactive molecules. The Cbz-protected form serves as a crucial building block in the synthesis of complex molecular architectures with potential therapeutic applications.

Researchers are actively exploring the use of this compound in the construction of diverse compound libraries for drug discovery. chemscene.comthermofisher.com Its bifunctional nature allows for the systematic introduction of various pharmacophores, leading to the generation of new chemical entities for screening against a wide range of biological targets. For example, it has been utilized as a central scaffold in the synthesis of libraries of compounds aimed at identifying inhibitors of enzymes implicated in diseases. nih.gov

The diamine motif is a common feature in many natural products and pharmaceuticals, and the Cbz-protected derivative provides a convenient entry point for the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. acs.orguni-regensburg.de Future efforts will likely focus on incorporating this building block into more complex and diverse molecular frameworks to address challenging therapeutic targets.

Expansion of Catalytic Applications to Challenging Chemical Transformations

While the primary role of this compound is often as a protected intermediate, its derivatives hold potential as ligands in asymmetric catalysis. The chirality and conformational rigidity of the cyclohexanediamine (B8721093) backbone can be exploited to create highly effective chiral catalysts for a variety of chemical transformations.

The development of novel organocatalysts derived from Cbz-protected diamines is an active area of research. These metal-free catalysts offer a more sustainable alternative to traditional metal-based catalysts and have shown promise in a range of reactions, including Michael additions and aldol (B89426) reactions. The Cbz group can be strategically employed during the synthesis of these catalysts and later removed to unveil the active catalytic sites.

Furthermore, the diamine can serve as a ligand for metal catalysts, influencing the stereochemical outcome of reactions. Research is ongoing to design and synthesize novel ligand libraries based on the cyclohexanediamine scaffold for use in a broader array of challenging catalytic transformations, such as C-H activation and cross-coupling reactions. The tunability of the ligand structure by modifying the amine functionalities offers the potential to fine-tune the catalyst's activity and selectivity for specific applications.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique structural features of this compound and its derivatives make them promising candidates for the construction of advanced functional materials and supramolecular assemblies. The rigid cyclohexane (B81311) core provides a predictable and stable framework, while the amine functionalities offer sites for hydrogen bonding and further chemical modification.

In the realm of supramolecular chemistry, cyclohexanediamine derivatives have been shown to form well-ordered structures through self-assembly. nih.govjst.go.jp These assemblies can exhibit interesting properties, such as gel formation and chiral recognition. nih.govjst.go.jpacs.orgrsc.org The Cbz-protected derivative can be used as a key component in the design of low-molecular-weight organogelators (LMOGs), where the interplay of hydrogen bonding and other non-covalent interactions drives the formation of fibrous networks. nih.govjst.go.jp

Future research will likely explore the incorporation of this building block into more complex supramolecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The predictable geometry of the trans-1,4-disubstituted cyclohexane ring could be advantageous in directing the formation of porous materials with tailored properties for applications in gas storage, separation, and catalysis. The development of photoresponsive and electroactive materials based on this scaffold is also an emerging area of interest. frontiersin.org

High-Throughput Screening and Combinatorial Chemistry Approaches

The demand for new drugs and materials has fueled the development of high-throughput screening (HTS) and combinatorial chemistry techniques. This compound is a valuable building block for the creation of diverse chemical libraries amenable to these rapid screening methodologies. chemscene.comthermofisher.comnih.goviusspavia.itmdpi.com

The ability to readily functionalize the amino groups of the deprotected diamine allows for the parallel synthesis of large numbers of distinct compounds. researchgate.netepdf.pub This approach is particularly powerful in the early stages of drug discovery, where the goal is to identify "hit" compounds with promising biological activity from a large pool of candidates. thermofisher.comnih.goviusspavia.it The rigid nature of the cyclohexanediamine core can help to constrain the conformational flexibility of the resulting library members, which can be advantageous for binding to specific biological targets.

Future directions in this area will involve the development of more sophisticated combinatorial libraries based on the this compound scaffold. This may include the use of multi-component reactions and automated synthesis platforms to further accelerate the discovery process. The integration of computational modeling with HTS data will also play a crucial role in refining the design of future libraries and predicting the properties of novel derivatives.

Mechanistic Studies of Reactions Involving the Cbz-protected Diamine

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic protocols and developing new transformations. A key area of focus is the mechanism of Cbz group deprotection.

While catalytic hydrogenation is a common method for Cbz cleavage, alternative methods are being developed for substrates that are sensitive to these conditions. organic-chemistry.orgscientificupdate.comresearchgate.netorganic-chemistry.org Recent studies have explored nucleophilic deprotection protocols that offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org For example, the use of thiols as nucleophiles to attack the benzylic carbon of the Cbz group has been shown to be an effective method for its removal. scientificupdate.com

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to gain deeper insights into the transition states and intermediates involved in these reactions. This knowledge will be invaluable for the rational design of more efficient and selective synthetic methods for the preparation and modification of molecules containing the this compound unit.

Q & A

Q. Q1. What are the optimal synthesis routes for n-Cbz-trans-1,4-cyclohexanediamine in academic laboratories?

Methodological Answer: The compound is typically synthesized via carbamate protection of trans-1,4-cyclohexanediamine. For example, Scheme 3.27 () outlines N-Boc protection of trans-1,4-cyclohexanediamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. To prepare the Cbz-protected derivative, benzyl chloroformate (Cbz-Cl) can replace Boc₂O in anhydrous solvents like dichloromethane or THF, with triethylamine as a base. Purification via recrystallization or column chromatography is critical, as impurities from incomplete protection can affect downstream reactivity .

Q. Q2. How does the stereochemistry of trans-1,4-cyclohexanediamine influence its solubility and stability?

Methodological Answer: The trans configuration imposes a rigid chair conformation, reducing steric hindrance compared to cis isomers. This enhances thermal stability (predicted boiling point: 409.5±44.0 °C) and slightly improves water solubility (1.13 g/cm³ density) due to polar carbamate groups . Stability under inert gas (N₂/Ar) at 2–8 °C is recommended to prevent oxidation or hydrolysis of the Cbz group .

Advanced Research Questions

Q. Q3. How do stereoisomeric differences between trans- and cis-1,4-cyclohexanediamine derivatives affect their reactivity in supramolecular polymerization?

Methodological Answer: In supramolecular systems (e.g., S-NDI2 polymers), trans-1,4-cyclohexanediamine shows inefficient cross-linking due to mismatched amine orientation, forming monoadducts instead of polymers. In contrast, the cis isomer enables intra-supramolecular cross-linking with 5.1-fold faster reaction rates. DFT calculations confirm that the trans isomer’s amine groups face away from reactive sites, limiting covalent bond formation .

Q. Q4. What analytical methods resolve contradictions in reported yields for trans-1,4-cyclohexanediamine-based polyesters?

Methodological Answer: Yield discrepancies (e.g., 62% vs. 50% in BPDA syntheses) arise from diamine rigidity and reaction conditions. For rigid diamines (e.g., trans-1,4-cyclohexanediamine), melt-phase reactions at 170°C with itaconic acid yield higher purity (62% after recrystallization), while solution-phase methods with flexible diamines require chromatography . NMR and HPLC-MS should validate monomer purity pre-polymerization to mitigate batch variability .

Q. Q5. How does this compound enhance selectivity in medicinal chemistry applications?

Methodological Answer: The Cbz group acts as a transient protecting group, enabling selective functionalization. For example, in EGFR inhibitor JND3229 synthesis, Boc-protected trans-1,4-cyclohexanediamine undergoes sequential deprotection and acylation to install pyrimidopyrimidinone pharmacophores. The trans configuration ensures spatial alignment for kinase binding (IC₅₀ = 5.8 nM) .

Data-Driven Research Challenges

Q. Q6. How do adsorption behaviors of trans-1,4-cyclohexanediamine isomers differ on semiconductor surfaces?

Methodological Answer: On Ge(100)-2×1 surfaces, trans-1,4-cyclohexanediamine adopts a twist-boat conformation, favoring N–Ge dative bonding over N–H dissociation. XPS and FTIR reveal 30% higher dative bonding vs. cis isomers due to reduced backbone strain. DFT simulations correlate adsorption energetics with dihedral angle strain .

Q. Q7. Why does trans-1,4-cyclohexanediamine outperform other diamines in perovskite solar cell applications?

Methodological Answer: In 2D Dion–Jacobson perovskites, the trans isomer’s rigidity aligns organic spacers, reducing lattice distortion and enhancing charge transport. Devices using trans-1,4-cyclohexanediamine achieve 18.7% PCE vs. 15.2% for flexible diamines, as confirmed by grazing-incidence XRD and time-resolved photoluminescence .

Contradiction Analysis in Published Data

Q. Q8. How to reconcile conflicting reports on the acid stability of this compound?

Methodological Answer: Predicted pKa (12.23±0.40) suggests stability under mild acidic conditions (pH >4). However, hydrolysis under strong acids (e.g., HCl in dioxane) is reported in V1a antagonist synthesis . Contradictions arise from solvent choice: aqueous acids accelerate hydrolysis, while aprotic solvents (e.g., DMF) stabilize the Cbz group. TLC monitoring at 254 nm is advised during deprotection .

Advanced Material Design

Q. Q9. What role does this compound play in covalent organic frameworks (COFs)?

Methodological Answer: As a rigid diamine linker, it forms polyamide-based COFs (e.g., CAF-1) via solvothermal condensation with tricarboxybenzenes. The trans configuration ensures planar alignment, achieving surface areas >800 m²/g. BET and PXRD confirm crystallinity, while TGA shows stability up to 300°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.